molecular formula C26H20FN3O6 B2599868 N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-56-2

N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Katalognummer: B2599868
CAS-Nummer: 877657-56-2
Molekulargewicht: 489.459
InChI-Schlüssel: SWODURYXYSWUOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a potent and selective chemical probe targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4. This compound functions by competitively displacing BET bromodomains from acetylated chromatin, thereby disrupting the transcriptional machinery driven by these epigenetic readers . Its primary research value lies in its ability to potently suppress the expression of key oncogenes, such as MYC, which are critically dependent on BRD4 for their transcriptional activation. This mechanism makes it a valuable tool for investigating the role of BET proteins and transcriptional deregulation in a variety of cancer models, including leukemia and solid tumors. Researchers utilize this inhibitor to explore novel therapeutic strategies in oncology, study mechanisms of resistance to BET inhibition, and dissect complex gene regulatory networks controlled by epigenetic signaling. The benzofuro[3,2-d]pyrimidine scaffold is recognized as a privileged structure for achieving high-potency inhibition of the BET family . This product is intended for research applications only, providing a critical resource for advancing the understanding of epigenetic therapy and cancer biology.

Eigenschaften

CAS-Nummer

877657-56-2

Molekularformel

C26H20FN3O6

Molekulargewicht

489.459

IUPAC-Name

N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H20FN3O6/c1-34-17-11-12-19(21(13-17)35-2)28-22(31)14-29-23-18-5-3-4-6-20(18)36-24(23)25(32)30(26(29)33)16-9-7-15(27)8-10-16/h3-13H,14H2,1-2H3,(H,28,31)

InChI-Schlüssel

SWODURYXYSWUOK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • Molecular Formula : C24H23FN2O5
  • Molecular Weight : 438 Da
  • LogP : 3.71
  • Polar Surface Area : 86 Ų

The compound exhibits biological activity through several proposed mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in metabolic pathways, particularly those related to cell proliferation and inflammation.
  • Receptor Modulation : The compound could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which can mitigate oxidative stress in cells.

Anticancer Activity

Recent studies have demonstrated that N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibits significant anticancer properties. In vitro assays showed the following results:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest at G1 phase
A549 (Lung Cancer)15.0Inhibition of angiogenesis

These findings indicate that the compound may be effective against various cancer types by inducing cell death and inhibiting tumor growth.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest potential applications in treating bacterial and fungal infections.

Case Studies

  • Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability in treated cells compared to controls .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The compound demonstrated a synergistic effect when combined with common antibiotics, enhancing their efficacy against resistant strains .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

Compound 4j : 2-(4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide
  • Core: Pyrimidine ring with amino linkage (vs. benzofuropyrimidine in the target compound).
  • Substituents : 2,4-Dimethoxyphenyl and 4-fluorophenyl groups analogous to the target, but lacks the fused benzofuran system.
  • Key Data : Molecular weight 458.18 g/mol; IR shows amide C=O stretch at 1671 cm⁻¹; NMR confirms aromatic and aliphatic proton environments .
Compound 18 : 2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
  • Core : 4-Oxo-3,4-dihydropyrimidine with a thioether bridge (vs. dioxo-benzofuropyrimidine).
  • Substituents : Trifluoromethylbenzothiazole group increases lipophilicity compared to the target’s fluorophenyl.
  • Synthesis : Uses triethylamine (TEA) and chromatography, differing from the target’s reported methods .
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
  • Core: Thieno[2,3-d]pyrimidinone (sulfur-containing vs. oxygen-containing benzofuran).
  • Substituents : Ethyl and methyl groups on the pyrimidine ring; 2,4-difluorophenylacetamide.

Physicochemical Properties

Compound Core Structure Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
Target Compound Benzofuro[3,2-d]pyrimidine Not reported Not reported 4-fluorophenyl, 2,4-dimethoxyphenyl
4j Pyrimidine 458.18 Not reported 4-Fluorophenyl, N-phenylacetamide
Compound 18 Dihydropyrimidine Not reported Not reported Trifluoromethylbenzothiazole, thioether
Thienopyrimidinone Thieno[2,3-d]pyrimidinone Not reported Not reported Ethyl, methyl, 2,4-difluorophenyl
  • Solubility : The trifluoromethyl group in Compound 18 enhances hydrophobicity, whereas the target’s methoxy groups improve aqueous solubility .
  • Conformational Differences : Crystal structures of analogs (e.g., 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide) show dihedral angles (66.4°) between aromatic rings, influencing packing and stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.